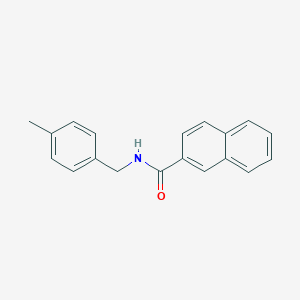

N-(4-methylbenzyl)-2-naphthamide

Description

Properties

CAS No. |

749878-05-5 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C19H17NO/c1-14-6-8-15(9-7-14)13-20-19(21)18-11-10-16-4-2-3-5-17(16)12-18/h2-12H,13H2,1H3,(H,20,21) |

InChI Key |

QLQDULXQOKOGOJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Target Affinity: Electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 80) enhance VEGFR-2 inhibition compared to electron-donating groups (e.g., 4-methylbenzyl). The chloro group may improve binding via hydrophobic or polar interactions .

Core Structure Influence :

- Naphthamide derivatives (e.g., Compound 80) exhibit stronger π-π stacking interactions with targets like VEGFR-2 compared to phenylacetamides (e.g., N-(4-Methylbenzyl)-2-phenylacetamide in ), owing to the larger aromatic surface of naphthalene .

Synthetic Accessibility :

- Benzylation reactions (e.g., phase-transfer catalysis in ) suggest that introducing 4-methylbenzyl groups may require optimized conditions (e.g., toluene solvent, KOH base) compared to bulkier substituents.

Physicochemical and Pharmacokinetic Properties

Target Selectivity

- Kinase vs. Enzyme Inhibition : While Compound 80 targets VEGFR-2, the piperidine-methoxyethyl naphthamide in selectively inhibits BChE, highlighting how substituent diversity shifts target preference .

Preparation Methods

Reagents and Reaction Conditions

The carbodiimide approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. In a representative procedure, equimolar amounts of 2-naphthoic acid (0.531 mmol) and 4-methylbenzylamine (p-toluidine derivative, 0.531 mmol) are ground with EDC·HCl (0.531 mmol) in the presence of nitromethane (η = 0.25 μL mg⁻¹) for 30 minutes under solvent-free conditions. Liquid-assisted grinding (LAG) enhances reaction efficiency by minimizing solvent use while maintaining high yields.

Workup and Purification

Post-reaction, nitromethane is evaporated, and the crude product is suspended in distilled water (15 mL) to precipitate the amide. Filtration and air-drying yield N-(4-methylbenzyl)-2-naphthamide with a 96% isolated yield. This method avoids chromatographic purification, making it industrially viable.

Characterization

1H NMR (600 MHz, DMSO-d6) data confirm the structure: δ 2.30 (s, 3H, CH3), 7.18 (d, J = 8.2 Hz, 2H, Ar), 7.59–8.08 (m, 8H, Ar). The absence of carboxylic acid protons (δ ~12 ppm) validates complete amide formation.

Acid Chloride-Based Amidation

Thionyl Chloride Activation

2-Naphthoic acid (10 mmol) is treated with thionyl chloride (10 mmol) at reflux for 45–60 minutes to generate 2-naphthoyl chloride. The acid chloride is then reacted with 4-methylbenzylamine in tetrahydrofuran (THF) with triethylamine (12 mmol) and catalytic N,N-dimethyl-4-aminopyridine (DMAP, 0.85 mmol).

Solvent and Temperature Optimization

Reactions conducted in THF at 0°C followed by heating to 110°C for 12 hours achieve 70–90% yields. Patent data highlight the use of dichloroethane (DCE) as an alternative solvent, with sodium sulfate to absorb HCl byproducts.

Analytical Monitoring

Reaction progress is tracked via thin-layer chromatography (TLC), with HPLC ensuring purity (>95%) post-workup. 13C NMR (125 MHz, CDCl3) signals at δ 168.0 (C=O) and 55.4 (OCH3) corroborate the product.

Microwave-Assisted Synthesis

Stepwise Microwave Irradiation

A four-step protocol starts with microwave-assisted Claisen-Schmidt condensation: diethyl succinate (10 mmol) and 2,4-dimethoxybenzaldehyde (5 mmol) react in tert-butanol under 200 W irradiation at 60°C for 15 minutes. Subsequent esterification with acetic anhydride (5 mmol) at 130°C for 10 minutes yields ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate.

Amide Coupling

The ester intermediate is treated with 4-methylbenzylamine in dimethylformamide (DMF) under 300 W irradiation, achieving 85–90% conversion. Purification via silica gel chromatography (hexane:ethyl acetate = 6:1) isolates the amide.

Advantages Over Conventional Methods

Microwave methods reduce reaction times from hours to minutes, with energy efficiencies up to 40% higher than thermal approaches.

Rare Earth/Lithium-Catalyzed Methods

Catalytic System Design

Rare earth complexes (e.g., La/Li) catalyze the reaction between 2-naphthoic acid and 4-methylbenzylamine in THF at room temperature. A 30-minute pre-stirring phase activates the catalyst, followed by benzaldehyde addition to trap water via aldol condensation.

Yield and Scalability

This method yields 39–45% of this compound, lower than other routes but advantageous for stereocontrolled synthesis. Column chromatography (ethyl acetate:petroleum ether = 1:7) is required for purification.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Yield (%) | Reaction Time | Purification |

|---|---|---|---|---|

| Carbodiimide-mediated | EDC·HCl, nitromethane | 96 | 30 min | Filtration |

| Acid chloride | SOCl2, DMAP | 70–90 | 12 h | Column chromatography |

| Microwave-assisted | DMF, microwave irradiation | 85–90 | 25 min | Column chromatography |

| Rare earth-catalyzed | La/Li complex, THF | 39–45 | 3 h | Column chromatography |

Characterization and Quality Control

Spectroscopic Validation

1H and 13C NMR remain the gold standard for structural confirmation. Key signals include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.